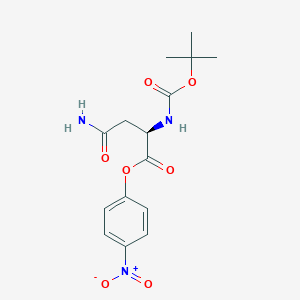

Boc-D-Asn-ONp

Description

Boc-D-Asn-ONp (tert-butyloxycarbonyl-D-asparagine p-nitrophenyl ester) is a protected amino acid derivative widely used in peptide synthesis. The compound features a Boc (tert-butyloxycarbonyl) group protecting the α-amino group of D-asparagine and a p-nitrophenyl (ONp) ester activating the carboxyl group. This configuration enhances reactivity in coupling reactions, making it valuable for solid-phase peptide synthesis (SPPS) . The D-configuration of the asparagine residue is critical for designing peptides with specific stereochemical properties, particularly in biomedical research targeting chiral recognition or enzyme-resistant analogs .

This compound is typically employed in stepwise peptide chain elongation, where the ONp ester reacts efficiently with free amine groups under mild conditions .

Properties

IUPAC Name |

(4-nitrophenyl) (2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O7/c1-15(2,3)25-14(21)17-11(8-12(16)19)13(20)24-10-6-4-9(5-7-10)18(22)23/h4-7,11H,8H2,1-3H3,(H2,16,19)(H,17,21)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPXDJMULQXGDD-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4587-33-1 | |

| Record name | L-Asparagine, N2-((1,1-dimethylethoxy)carbonyl)-, 4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004587331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Carbodiimide-Mediated Activation

A widely cited approach, detailed in US Patent 5,500,413 , employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxyl group of Boc-D-Asn-OH for reaction with 4-nitrophenol. The reaction proceeds as follows:

-

Reagents :

-

Boc-D-Asn-OH (1 equivalent)

-

4-Nitrophenol (1.2 equivalents)

-

DCC (1.1 equivalents)

-

Triethylamine (2 equivalents)

-

-

Solvent System : Anhydrous ethyl acetate or a mixture of dimethylformamide (DMF) and ethyl acetate.

-

Conditions :

-

Mechanism :

DCC facilitates the formation of an O-acylisourea intermediate, which reacts with 4-nitrophenol to yield the active ester. The Boc group remains intact under these conditions, ensuring selective carboxyl activation.

Alternative Coupling Agents

While DCC is predominant, other carbodiimides (e.g., EDCI) or uronium-based activators (e.g., HATU) may be used. However, these alternatives often require higher stoichiometric ratios or additional additives (e.g., HOAt), increasing cost without significantly improving yield.

Reaction Optimization and Critical Parameters

Temperature Control

Maintaining the reaction at 0°C during reagent addition minimizes side reactions, such as epimerization of the asparagine residue. Subsequent warming to room temperature ensures complete conversion.

Solvent Selection

Stoichiometric Considerations

A slight excess of 4-nitrophenol (1.2 eq) drives the reaction to completion, while DCC (1.1 eq) ensures efficient activation without excessive byproduct formation.

Purification and Isolation

Byproduct Removal

Post-reaction, the mixture is filtered to remove dicyclohexylurea (DCU) , a DCC-derived byproduct. The filtrate is concentrated under reduced pressure, and the crude product is precipitated using a non-polar solvent (e.g., hexane).

Chromatographic Refinement

Column chromatography on silica gel with a gradient of ethyl acetate/hexane (3:7 to 1:1) achieves >95% purity. High-performance liquid chromatography (HPLC) may be employed for analytical validation.

Industrial-Scale Production

Process Intensification

Large-scale synthesis utilizes automated reactors with:

-

Precise temperature control (±0.5°C)

-

In-line pH monitoring

-

Continuous filtration systems for DCU removal

Yield and Efficiency

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 81% | 85–90% |

| Purity (HPLC) | >95% | >99% |

| Batch Cycle Time | 6–8 hours | 4–5 hours |

Comparative Analysis of Methods

DCC vs. EDCI

Solvent Impact

| Solvent | Reaction Rate | Epimerization Risk |

|---|---|---|

| Ethyl Acetate | Moderate | Low |

| DMF | High | High |

Challenges and Mitigation Strategies

Epimerization

The stereochemical integrity of D-asparagine is preserved by:

-

Strict temperature control (<5°C during activation)

-

Avoidance of basic conditions post-activation

Hydrolytic Instability

The 4-nitrophenyl ester is moisture-sensitive. Industrial processes use nitrogen atmospheres and molecular sieves to maintain anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Asn-ONp undergoes various chemical reactions, including:

Substitution Reactions: The nitrophenyl ester group can be substituted by nucleophiles such as amines or alcohols.

Hydrolysis: The compound can be hydrolyzed to produce L-asparagine and 4-nitrophenol.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines or alcohols, and the reactions are typically carried out in organic solvents like dichloromethane or acetonitrile.

Hydrolysis: Water or aqueous solutions of acids or bases are used.

Reduction: Reducing agents such as hydrogen gas with a catalyst or metal hydrides are employed.

Major Products Formed

Substitution Reactions: Products include L-asparagine derivatives and substituted phenols.

Hydrolysis: Major products are L-asparagine and 4-nitrophenol.

Reduction: The primary product is the corresponding amino derivative.

Scientific Research Applications

Boc-D-Asn-ONp is widely used in scientific research due to its versatility:

Chemistry: It is used as a reagent in peptide synthesis and as a building block for more complex molecules.

Biology: The compound is employed in studies involving enzyme-substrate interactions and protein modifications.

Medicine: It is investigated for its potential therapeutic applications, including drug delivery systems and prodrug formulations.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Boc-D-Asn-ONp involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates. These intermediates can then participate in various biochemical pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Boc-D-Asn-ONp with structurally or functionally related Boc-protected amino acid derivatives:

Key Findings:

Reactivity : ONp esters (e.g., this compound, Boc-Tyr-ONp) exhibit higher reactivity in peptide coupling compared to amide-terminated analogs (e.g., Boc-D-Val-NH₂) due to the electrophilic nitro group, which facilitates nucleophilic attack by amines .

Side-Chain Modifications : Boc-Asp(OBzl)-ONp includes a benzyl-protected aspartic acid side chain, improving stability during acidic deprotection steps in SPPS. In contrast, this compound’s carboxamide side chain requires milder deprotection conditions to avoid hydrolysis .

Stereochemical Impact : The D-configuration in this compound is critical for synthesizing peptides resistant to proteolytic degradation, a feature leveraged in antimicrobial and therapeutic peptide design .

Solubility : Compounds with aromatic side chains (e.g., Boc-Tyr-ONp) show reduced solubility in aqueous buffers compared to carboxamide-containing derivatives like this compound .

Research Implications and Limitations

- Synthetic Efficiency : this compound’s ONp ester enables rapid coupling kinetics, reducing reaction times in SPPS. However, competing hydrolysis of the ONp group in aqueous environments necessitates anhydrous conditions .

- Comparative Stability : Boc-D-Val-NH₂ and Boc-D-Glu-NH₂ lack activating groups, making them less reactive but more stable during long-term storage compared to ONp esters .

- Data Gaps: Limited explicit data on this compound’s physicochemical properties (e.g., solubility, melting point) highlight the need for further characterization to optimize its use in industrial-scale peptide production.

Biological Activity

Boc-D-Asn-ONp (t-Butyloxycarbonyl-D-asparagine p-nitrophenyl ester) is a derivative of the amino acid D-asparagine, primarily utilized in peptide synthesis and enzyme activity assays. This article delves into its biological activity, applications, and relevant research findings.

This compound has the chemical formula C₁₅H₁₉N₃O₇. The compound features a t-butyloxycarbonyl (Boc) protective group for the amino functionality of D-asparagine and a p-nitrophenyl ester moiety that acts as a leaving group during peptide bond formation. This structure is crucial for its role in various biochemical applications.

The primary function of this compound is to protect the amino group of asparagine during chemical reactions. The Boc group prevents unwanted side reactions, while the 4-nitrophenyl ester facilitates peptide bond formation by acting as a leaving group during nucleophilic substitution reactions.

Biological Activity

While this compound does not exhibit specific biological activity on its own, it plays a significant role in protease activity assays. It is designed to be cleaved by certain proteases that recognize asparagine at their cleavage sites. Upon cleavage, the release of the p-nitrophenyl group generates a chromogenic signal that can be quantified spectrophotometrically, allowing researchers to measure protease activity.

Applications in Scientific Research

This compound is widely applied in various fields, including:

- Peptide Synthesis : It serves as a protecting group for the amino group in peptide synthesis, allowing for selective formation of peptide bonds.

- Drug Development : The compound is used in synthesizing peptide-based drugs and prodrugs.

- Biological Studies : Employed in studying enzyme-substrate interactions and protein folding mechanisms.

Enzyme Activity Assays

In studies involving enzyme kinetics, this compound has been used to assess protease specificity. For instance, research demonstrated that specific proteases could cleave this compound effectively, leading to quantifiable results that provide insights into enzyme behavior.

Comparative Studies

Comparative studies have shown that this compound can be substituted with various nucleophiles, leading to different derivatives. These studies help elucidate the reactivity of this compound with amines or alcohols under specific conditions, which is essential for understanding its utility in synthesizing complex peptides .

Data Table: Summary of Biological Activity Studies

Q & A

Q. Table 1: Representative NMR Data for this compound

| Proton/Group | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Boc (t-Bu) | 1.40 | Singlet | 9H |

| ONp (Ar-H) | 8.18–8.25 | Doublet | 2H |

| Asn (α-CH) | 4.35 | Quartet | 1H |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.